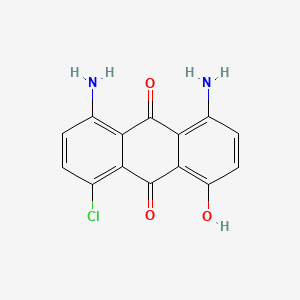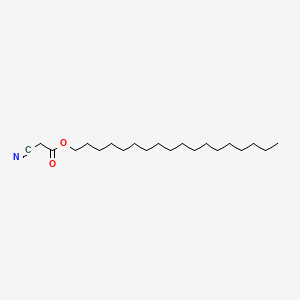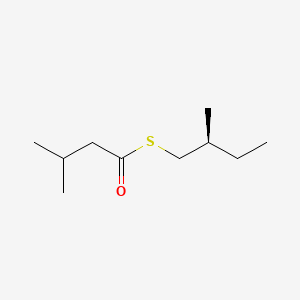
Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- is an organic compound with the molecular formula C10H20OS. This compound is a thioester, which means it contains a sulfur atom in place of the oxygen atom found in regular esters. Thioesters are known for their distinctive chemical properties and reactivity, making them valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- typically involves the esterification of butanethioic acid with 2-methylbutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioesters.
Aplicaciones Científicas De Investigación
Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Studied for its potential role in biochemical pathways involving thioesters.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- involves its interaction with various molecular targets and pathways. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate enzyme activity and influence biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butanethioic acid, S-methyl ester: Similar structure but with a methyl group instead of the 2-methylbutyl group.
S-Methyl 3-methylbutanethioate: Another thioester with a similar backbone but different ester group.
Uniqueness
Butanethioic acid, 3-methyl-, S-(2-methylbutyl) ester, (S)- is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other thioesters may not be suitable.
Propiedades
Número CAS |
60949-23-7 |
|---|---|
Fórmula molecular |
C10H20OS |
Peso molecular |
188.33 g/mol |
Nombre IUPAC |
S-[(2S)-2-methylbutyl] 3-methylbutanethioate |
InChI |
InChI=1S/C10H20OS/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3/t9-/m0/s1 |
Clave InChI |
AUSQVKCBGWJTNL-VIFPVBQESA-N |
SMILES isomérico |
CC[C@H](C)CSC(=O)CC(C)C |
SMILES canónico |
CCC(C)CSC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



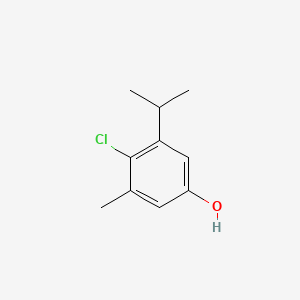
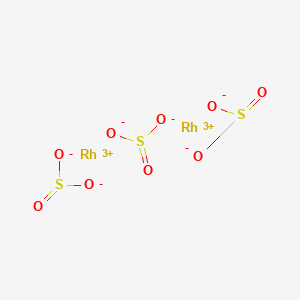
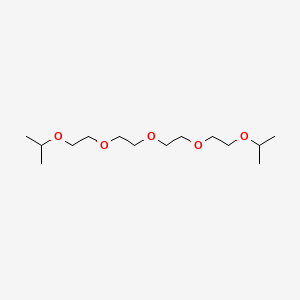
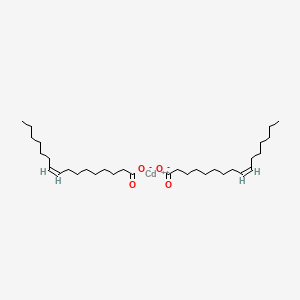
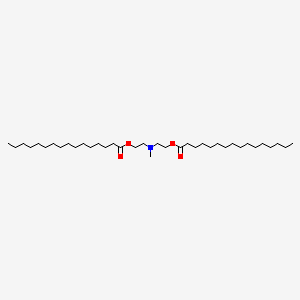
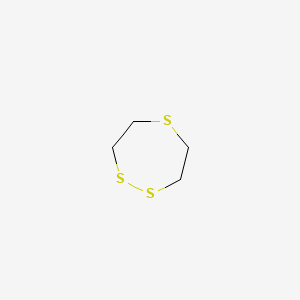
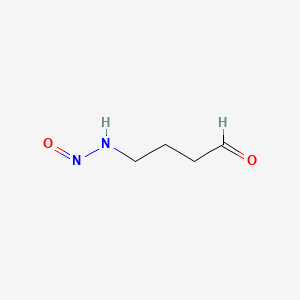


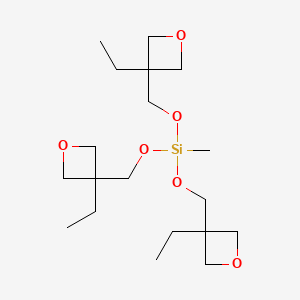
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
